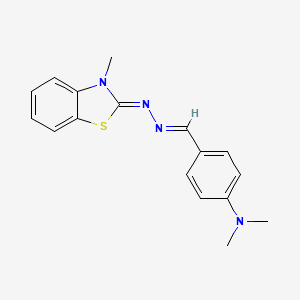

4-(dimethylamino)benzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 4-(dimethylamino)benzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone typically involves the reaction of 4-(dimethylamino)benzaldehyde with 3-methyl-1,3-benzothiazol-2(3H)-one hydrazine derivative. This reaction forms a hydrazone linkage, which is characterized by the presence of a -NH-N=CH- group connecting the two original molecules. The synthesis process can vary based on the specific conditions employed, such as solvents, catalysts, and reaction temperatures, which can influence the yield and purity of the final product (Popiołek, 2015).

Molecular Structure Analysis

The molecular structure of 4-(dimethylamino)benzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone has been elucidated through various spectroscopic and crystallographic techniques. The compound typically exhibits a planar structure, with the hydrazone linkage playing a crucial role in its conformation and stability. X-ray crystallography studies have revealed the presence of intermolecular hydrogen bonding and π-π stacking interactions, which can influence the compound's solid-state organization and properties (Nogueira et al., 2011).

Chemical Reactions and Properties

4-(Dimethylamino)benzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone participates in various chemical reactions, highlighting its reactivity and versatility. It can undergo oxidative cyclization, forming benzothiazolylhydrazones when treated with oxidizing agents like bromine. This transformation is indicative of the compound's ability to engage in electrophilic substitution reactions, which can be exploited in synthetic chemistry for the preparation of heterocyclic compounds (Shegal & Shegal, 1970).

Physical Properties Analysis

The physical properties of 4-(dimethylamino)benzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone, such as solubility, melting point, and stability, are crucial for its application in various domains. Quantum chemical calculations have provided insights into the molecular properties of this compound, showing that it has a large planar structure and exhibits specific electronic characteristics that may influence its reactivity and interactions with other molecules (Yong-jin & Jin-ling, 2004).

Chemical Properties Analysis

The chemical properties of 4-(dimethylamino)benzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone, such as reactivity towards nucleophiles and electrophiles, acid-base behavior, and potential for forming complexes with metals, are significant for its functional applications. Studies have shown that this compound can act as a ligand, forming complexes with various metal ions, which could be relevant for catalysis, materials science, and pharmaceutical applications (Argibay-Otero et al., 2020).

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

The use of 4-(N,N-dimethylamino) benzaldehyde nicotinic hydrazone as a corrosion inhibitor for mild steel in acidic solutions has been investigated. This compound demonstrates high inhibition efficiency, which increases with the concentration of the inhibitor. Studies suggest that it acts as a mixed-type corrosion inhibitor and adheres to the surface of mild steel, following Langmuir's adsorption isotherm. The effectiveness of this compound is supported by electrochemical methods, quantum chemical calculations, and microscopy imaging techniques (Singh, Kumar, Udayabhanu, & John, 2016).

Carrier Transport Materials

Another study explored the synthetic conditions of hydrazone compounds, including 4-(dimethylamino)benzaldehyde diphenylhydrazone, for their application as carrier transport materials in electrophotography. The research detailed the preparative procedures, highlighting the potential of these compounds in improving the performance of electrophotographic devices (Chen Zhaobin, 1999).

Structural Analysis

The crystal structures of various hydrazones prepared from arenealdehydes and 2-hydrazinyl-1,3-benzothiazole have been reported. These studies provide insights into the molecular and supramolecular arrangements of such compounds, which could be crucial for designing materials with specific properties. The analysis includes information on solvated and unsolvated species, highlighting the role of intermolecular interactions in the assembly of these structures (Nogueira, Vasconcelos, Wardell, & Wardell, 2011).

Photophysical Properties

Research on azine molecules with donor-acceptor-donor chromophores, including [3-{4-(dimethylamino)phenyl}prop-2-en-1-ylidene]hydrazone, demonstrates their potential in sensing applications. These compounds exhibit weak emission in the absence of metal ions, but when Ag(+) ions are introduced, a significant enhancement in emission is observed. This property allows for the selective detection of Ag(+) ions, which could be valuable in analytical chemistry and environmental monitoring (Ray, Iyer, Sadhu, & Bharadwaj, 2009).

Eigenschaften

IUPAC Name |

N,N-dimethyl-4-[(E)-[(Z)-(3-methyl-1,3-benzothiazol-2-ylidene)hydrazinylidene]methyl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4S/c1-20(2)14-10-8-13(9-11-14)12-18-19-17-21(3)15-6-4-5-7-16(15)22-17/h4-12H,1-3H3/b18-12+,19-17- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEPIDYSGDJMWNR-LFQOXGNUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2SC1=NN=CC3=CC=C(C=C3)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN\1C2=CC=CC=C2S/C1=N\N=C\C3=CC=C(C=C3)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(dimethylamino)benzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(5-methyl-2-thienyl)methylene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5544134.png)

![2-methylbenzo-1,4-quinone 1-[O-(2-methoxybenzoyl)oxime]](/img/structure/B5544141.png)

![2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(4-ethoxyphenyl)-2-oxoacetamide](/img/structure/B5544160.png)

![5-[3-bromo-4-(dimethylamino)benzylidene]-2,4-imidazolidinedione](/img/structure/B5544166.png)

![1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride](/img/structure/B5544169.png)

![ethyl [(4,6,7-trimethyl-2-quinazolinyl)thio]acetate](/img/structure/B5544209.png)

![ethyl 4-({[(2-chlorobenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5544224.png)

![3-[(3,5-dichloro-2-methoxybenzylidene)amino]-2-(2-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5544229.png)

![N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]pyrrolidin-3-yl}acetamide](/img/structure/B5544237.png)

![3-amino-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5544247.png)